molecular formula C6H2F5NO2S B3043191 Pentafluorobenzenesulfonamide CAS No. 778-36-9

Pentafluorobenzenesulfonamide

Cat. No.: B3043191
CAS No.: 778-36-9
M. Wt: 247.14 g/mol
InChI Key: ZWVYQZBCSXCUOO-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulfonamide is a chemical compound with the molecular formula C6H2F5NO2S. It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Mechanism of Action

Target of Action

Pentafluorobenzenesulfonamide (PFBS) is a novel reactive warhead that has been identified to target biological nucleophiles . It is known to interact with Carbonic Anhydrase (CA), a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons . The primary-sulfonamide-group-bearing compounds, like PFBS, have been found to be exceptionally strong binders to CAs .

Mode of Action

PFBS interacts with its targets through a conformational mechanism . The compound’s sulfonamide group forms a bond with the zinc ion in the active site of the CA enzyme . This interaction inhibits the enzyme’s activity, disrupting the balance of carbon dioxide and bicarbonate in the body .

Biochemical Pathways

The inhibition of CA by PFBS affects several biochemical pathways. As CA plays a crucial role in maintaining pH balance, its inhibition can disrupt normal cellular functions . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFBS are crucial for its bioavailability. A study found that a molecule harbouring a modified PFBS group demonstrated suitable pharmacokinetic stability . .

Result of Action

The molecular and cellular effects of PFBS’s action primarily involve the inhibition of CA activity. This can lead to an imbalance in pH homeostasis within the body, affecting various cellular functions . In a study, PFBS was found to induce abnormal morphology and aberrant larval behavior in zebrafish, indicating potential developmental toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzenesulfonyl chloride with ammonia or an amine. The reaction typically takes place in an inert atmosphere and at room temperature. For example, the mixture of this compound, triethylamine, and adamantanamine hydrochloride in dimethyl sulfoxide (DMSO) is stirred at ambient temperature for 48 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted sulfonamides.

Scientific Research Applications

Pentafluorobenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Chloropentafluorobenzene
  • Pentafluorobenzoic acid
  • Pentafluorobenzenesulfonyl chloride
  • Pentafluorobenzoyl chloride

Uniqueness

Pentafluorobenzenesulfonamide is unique due to the presence of both the sulfonamide group and the highly electronegative fluorine atoms. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVYQZBCSXCUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307749
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-36-9
Record name Pentafluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an aqueous solution of ammonium chloride was added dropwise an acetone solution of pentafluorobenzenesulfonyl chloride at room temperature. During addition, pH was adjusted to 7 by an aqueous sodium hydroxide solution. Precipitated product was filtered and recrystallized from toluene to give pentafluorobenzenesulfonamide. The structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Synthesis routes and methods II

Procedure details

Under room temperature, a solution of 468 g of pentafluorobenzenesulfonyl chloride in acetone was added dropwise to an aqueous solution containing 964 g of ammonium chloride, during which a pH was adjusted to 7 with an aqueous sodium hydroxide solution. The precipitated product was filtered, and recrystallized from toluene to obtain 156 g of pentafluorobenzenesulfonamide as white crystals. A structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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